Thiepan-4-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Thiepan-4-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
Thiepan-4-amine, particularly in its hydrochloride salt form (CAS 2193060-74-9), represents a compelling, yet underexplored, saturated heterocyclic amine scaffold for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted properties of Thiepan-4-amine, offering a foundational resource for researchers. The document consolidates available physicochemical data, presents predicted spectroscopic profiles (¹H NMR, ¹³C NMR, IR, and MS), and proposes a plausible synthetic strategy based on established chemical principles. Furthermore, it explores the potential biological significance and applications in drug discovery by drawing parallels with structurally related pharmacophores. This guide aims to be a catalyst for further investigation into this promising chemical entity, providing both the foundational knowledge and the methodological considerations necessary to unlock its potential.
Introduction: The Thiepane Scaffold in Modern Chemistry
Saturated heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals and functional materials.[1] Within this class, seven-membered rings containing a sulfur atom, known as thiepanes, offer a unique combination of conformational flexibility and lipophilicity.[2] The introduction of an amine functionality at the 4-position of the thiepane ring, as in Thiepan-4-amine, creates a versatile building block with a primary amino group available for a wide range of chemical transformations.
The thiepane moiety can be considered a bioisostere of the more commonly utilized piperidine ring, a substitution that can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[3][4] This guide will delve into the specific characteristics of Thiepan-4-amine, providing a detailed analysis for scientists interested in incorporating this novel scaffold into their research and development programs.
Physicochemical and Safety Profile
While extensive experimental data for Thiepan-4-amine hydrochloride is not publicly available, a combination of information from suppliers and predictive models allows for the compilation of a working physicochemical profile.
General Properties
A summary of the key identifiers and basic properties of Thiepan-4-amine hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2193060-74-9 | [5] |
| Chemical Formula | C₆H₁₄ClNS | [5] |
| Molecular Weight | 167.70 g/mol | [5] |
| IUPAC Name | thiepan-4-amine;hydrochloride | [5] |
| SMILES | C1CC(CCSC1)N.Cl | [5] |
| Physical Form | Predicted to be a solid powder | - |
| Storage Temperature | Room Temperature | [5] |
Predicted Physicochemical Data
Due to the absence of experimental values for several key properties, computational predictions have been utilized. It is crucial for researchers to experimentally verify these values.
| Property | Predicted Value | Notes |
| Melting Point | Data not available | Amine hydrochlorides are typically crystalline solids with relatively high melting points. |
| Boiling Point | Data not available | Likely to decompose at higher temperatures. |
| Solubility | Predicted to be soluble in water | The hydrochloride salt form enhances aqueous solubility. |
| pKa (Conjugate Acid) | ~10-11 | Estimated based on similar cyclic aliphatic amines. |
Safety and Handling
Based on available Safety Data Sheets (SDS) for similar amine hydrochlorides, Thiepan-4-amine hydrochloride should be handled with appropriate precautions.
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Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
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Spectroscopic Characterization (Predicted)
To aid in the identification and characterization of Thiepan-4-amine hydrochloride, a full suite of predicted spectroscopic data is provided below. These predictions are generated using established algorithms and should serve as a guide for interpreting experimental spectra.[6][7][8][9][10]
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of the Thiepan-4-amine cation in a suitable solvent (e.g., D₂O or DMSO-d₆) would likely exhibit the following features:
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~3.0-3.5 ppm (multiplet, 1H): The proton on the carbon bearing the amino group (C4-H).
-
~2.8-3.2 ppm (multiplet, 4H): The protons on the carbons adjacent to the sulfur atom (C2-H₂ and C7-H₂).
-
~1.8-2.2 ppm (multiplet, 4H): The protons on the carbons adjacent to the C4 carbon (C3-H₂ and C5-H₂).
-
~1.6-1.9 ppm (multiplet, 2H): The protons on the carbon at the 6-position (C6-H₂).
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Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum of the Thiepan-4-amine cation would be expected to show four distinct signals:
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~50-55 ppm: Carbon attached to the amino group (C4).
-
~35-40 ppm: Carbons adjacent to the sulfur atom (C2 and C7).
-
~30-35 ppm: Carbons adjacent to the C4 carbon (C3 and C5).
-
~25-30 ppm: Carbon at the 6-position (C6).
Mass Spectrometry (Predicted)
In a mass spectrum (e.g., ESI+), the primary ion observed would be the molecular ion of the free base:
-
[M+H]⁺ = 132.0896 m/z (for C₆H₁₄NS⁺)
Common fragmentation patterns would likely involve the loss of the amino group or cleavage of the thiepane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Thiepan-4-amine hydrochloride is predicted to display characteristic absorption bands:
-
~2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.
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~2400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.
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~1580-1610 cm⁻¹ and ~1500-1550 cm⁻¹: N-H bending vibrations of the ammonium group.
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~1440-1470 cm⁻¹: CH₂ scissoring vibrations.
-
~650-700 cm⁻¹: C-S stretching vibration.
Proposed Synthesis and Retrosynthetic Analysis
While a specific, documented synthesis for Thiepan-4-amine was not found in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of cyclic amines and thiepanes.[11][12]
Retrosynthetic Analysis
A logical retrosynthetic approach to Thiepan-4-amine involves disconnecting the amine functionality, leading back to a thiepane-4-one intermediate. This ketone can then be traced back to a more readily available acyclic precursor.
Caption: Retrosynthetic analysis of Thiepan-4-amine.
Proposed Synthetic Pathway
The proposed forward synthesis would commence with a suitable acyclic starting material, followed by cyclization to form the thiepane ring, and subsequent elaboration to introduce the amine functionality.
Caption: Proposed synthetic pathway for Thiepan-4-amine.
Experimental Protocol: Reductive Amination of Thiepan-4-one (Illustrative)
This protocol describes the final step in the proposed synthesis, converting the ketone intermediate to the target amine.
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Reaction Setup: To a solution of Thiepan-4-one (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add ammonium acetate (10 eq).
-
Reductant Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Purification: Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Thiepan-4-amine. The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same solvent.
Potential Applications in Drug Discovery and Medicinal Chemistry
While no specific biological activities have been reported for Thiepan-4-amine, its structural features suggest several promising avenues for investigation in drug discovery.
Scaffold for Novel Pharmacophores
The primary amine of Thiepan-4-amine serves as a versatile handle for the synthesis of a diverse library of derivatives. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to generate a wide array of amides, secondary and tertiary amines, and sulfonamides. These derivatives can be screened for various biological activities.
Bioisosteric Replacement for Piperidine
The thiepane ring can act as a bioisostere for the commonly used piperidine scaffold.[3] Replacing a piperidine ring with a thiepane ring can modulate key drug properties:
-
Lipophilicity: The sulfur atom generally increases lipophilicity compared to the nitrogen in piperidine, which can affect cell permeability and protein binding.
-
Metabolic Stability: The C-S-C linkage in thiepane is generally more resistant to metabolic oxidation than the C-N-C linkage in piperidine, potentially leading to improved pharmacokinetic profiles.
-
Conformational Flexibility: The seven-membered thiepane ring has a different conformational profile compared to the six-membered piperidine ring, which can influence binding to biological targets.
Caption: The concept of bioisosteric replacement.
Potential Therapeutic Areas
Derivatives of sulfur-containing heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14][15][16] Given the structural similarity of Thiepan-4-amine to other bioactive molecules, its derivatives could be explored for activity in these and other therapeutic areas.
Conclusion and Future Outlook
Thiepan-4-amine is a promising but currently underutilized building block in chemical synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. The lack of extensive experimental data highlights a significant opportunity for further research. Experimental validation of the predicted physicochemical and spectroscopic properties is a critical next step. Furthermore, the synthesis and biological evaluation of a diverse library of Thiepan-4-amine derivatives could lead to the discovery of novel therapeutic agents. As the demand for novel chemical scaffolds continues to grow in the pharmaceutical and materials science industries, Thiepan-4-amine stands out as a molecule with considerable untapped potential.
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